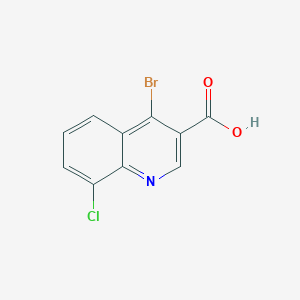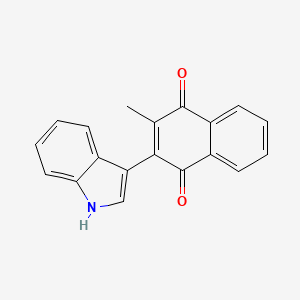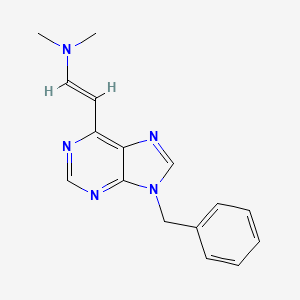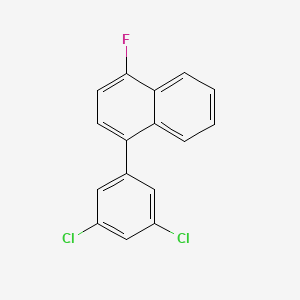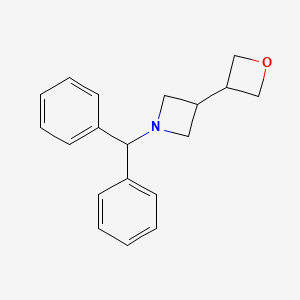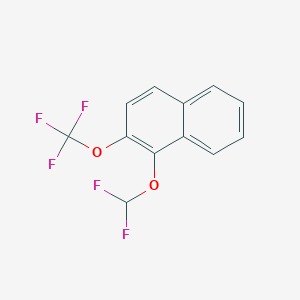
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F5O2. It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring.
Méthodes De Préparation
One common method involves the use of radical trifluoromethylation, where carbon-centered radical intermediates are generated and subsequently reacted with suitable fluorinating agents . Industrial production methods may involve the use of palladium-catalyzed selective boryl transfer reactions to introduce these functional groups efficiently .
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or trifluoromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying biological systems, as fluorine atoms can significantly alter the biological activity of molecules.
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-(trifluoromethoxy)naphthalene: Similar structure but with different positional isomerism, leading to variations in chemical and physical properties.
1-(Difluoromethoxy)-6-(trifluoromethoxy)naphthalene: Another positional isomer with distinct reactivity and applications.
Propriétés
Formule moléculaire |
C12H7F5O2 |
|---|---|
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-10-8-4-2-1-3-7(8)5-6-9(10)19-12(15,16)17/h1-6,11H |
Clé InChI |
YLSADARAPVNBCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)
![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)

![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)
![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)

